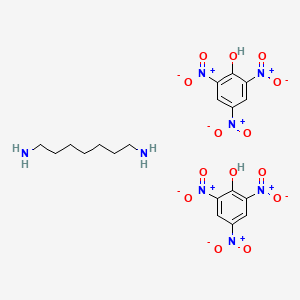
2,4,6-Trinitrophenol--heptane-1,7-diamine (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is a chemical compound formed by the combination of 2,4,6-trinitrophenol and heptane-1,7-diamine in a 2:1 molar ratio. 2,4,6-Trinitrophenol, commonly known as picric acid, is a polynitrated aromatic acid known for its explosive properties and its use in various industrial applications. Heptane-1,7-diamine is an aliphatic diamine that serves as a building block in the synthesis of polymers and other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the reaction of 2,4,6-trinitrophenol with heptane-1,7-diamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C and 50°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be oxidized to form various oxidation products.
Reduction: The nitro groups can also be reduced to amino groups under specific conditions.
Substitution: The aromatic ring of 2,4,6-trinitrophenol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Oxidation of 2,4,6-trinitrophenol can lead to the formation of picric acid derivatives.
Reduction: Reduction can yield amino derivatives of 2,4,6-trinitrophenol.
Substitution: Substitution reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, explosives, and dyes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the interaction of its functional groups with specific molecular targets. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and cell damage. The diamine component can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and potential inhibition of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another polynitrated aromatic compound known for its explosive properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.
Heptane-1,6-diamine: An aliphatic diamine similar to heptane-1,7-diamine, used in polymer synthesis.
Uniqueness
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is unique due to its combination of a polynitrated aromatic acid and an aliphatic diamine, resulting in a compound with distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
80056-67-3 |
|---|---|
Fórmula molecular |
C19H24N8O14 |
Peso molecular |
588.4 g/mol |
Nombre IUPAC |
heptane-1,7-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H18N2.2C6H3N3O7/c8-6-4-2-1-3-5-7-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H2;2*1-2,10H |
Clave InChI |
VDZPJATYSNUZIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





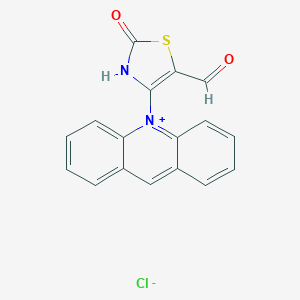
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
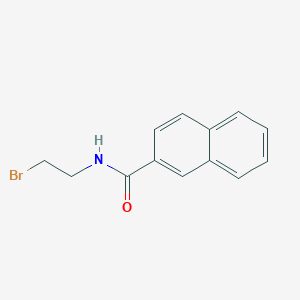
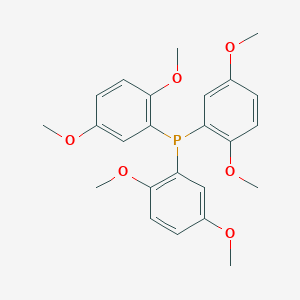

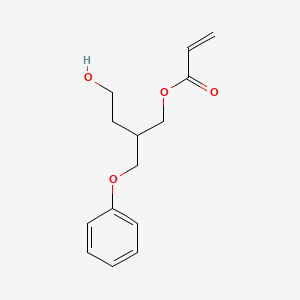


![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)

